8-Methylfluoranthene

Übersicht

Beschreibung

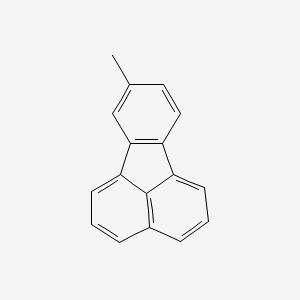

8-Methylfluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C17H12. It is a derivative of fluoranthene, characterized by the presence of a methyl group at the 8th position of the fluoranthene structure. This compound is known for its unique photophysical properties and is often studied in the context of environmental chemistry due to its presence in combustion products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Methylfluoranthene can be synthesized through various organic synthesis methods. One common approach involves the methylation of fluoranthene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced in small quantities for research purposes using the aforementioned synthetic routes. The process involves careful control of reaction conditions to achieve high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methylfluoranthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Environmental Chemistry

8-Methylfluoranthene has been extensively studied for its presence in combustion products, particularly from fossil fuel burning and biomass combustion. Its significance lies in understanding its behavior in the environment, including:

- Source Identification : It serves as a marker for specific combustion processes.

- Environmental Impact : Research indicates that PAHs, including this compound, can have detrimental effects on ecosystems due to their persistence and potential toxicity.

Material Science

In material science, this compound is utilized in the synthesis of organic semiconductors. Its unique photophysical properties make it suitable for applications such as:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when subjected to an electric field is harnessed in OLED technology.

- Photodetectors : Its sensitivity to light makes it a candidate for use in photodetector materials.

Biological Studies

Research into the biological effects of this compound has revealed potential interactions with biological molecules. Key areas of investigation include:

- Genotoxicity : The compound can intercalate into DNA, potentially leading to mutations.

- Cellular Damage : Its photophysical properties allow it to generate reactive oxygen species (ROS), which can cause oxidative stress in cells.

Case Study 1: Environmental Impact Assessment

A study conducted on the emissions from residential wood burning identified significant levels of PAHs, including this compound. The findings highlighted that emissions were dominated by particles generated during the flaming phase of combustion. This research underscores the importance of monitoring PAH levels in urban environments to assess air quality and health risks .

Case Study 2: Biodegradation Studies

Research into the biodegradation capabilities of bacteria has shown that certain strains can effectively degrade high-molecular-weight PAHs, including this compound. For instance, Mycobacterium vanbaalenii PYR-1 has been documented to possess genes that facilitate the breakdown of such compounds, contributing to bioremediation efforts . This highlights the potential for using microbial processes to mitigate pollution from PAHs.

Wirkmechanismus

The mechanism of action of 8-Methylfluoranthene involves its interaction with various molecular targets. It can intercalate into DNA, affecting its structure and function. Additionally, its photophysical properties allow it to participate in photochemical reactions, leading to the generation of reactive oxygen species that can cause cellular damage .

Vergleich Mit ähnlichen Verbindungen

Fluoranthene: A parent compound without the methyl group.

Benzo[j]fluoranthene: A derivative with an additional benzene ring.

Pyrene: A structural isomer with similar properties but different ring fusion.

Uniqueness: 8-Methylfluoranthene is unique due to the presence of the methyl group, which alters its chemical reactivity and photophysical properties compared to its parent compound, fluoranthene.

Biologische Aktivität

8-Methylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, including carcinogenicity and mutagenicity. Understanding the biological effects of this compound is crucial for assessing its environmental impact and health risks.

This compound is structurally related to fluoranthene, a compound known for its toxicological properties. The presence of the methyl group at the 8-position alters its reactivity and biological interactions compared to its parent compound.

Toxicological Studies

Research has indicated that this compound exhibits significant toxicological effects. Studies have shown that it can induce various biological responses, including:

Case Studies

- In Vivo Studies : Animal studies have reported adverse effects following exposure to PAHs, including increased liver weights and histopathological changes in organs such as the kidneys and liver. For example, fluoranthene-related compounds have been shown to cause nephropathy and liver damage at specific doses .

- Environmental Impact Assessments : Assessments of air and soil samples from industrial areas have detected this compound alongside other PAHs, indicating its persistence in the environment and potential for bioaccumulation .

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules and induce oxidative stress. This can lead to:

- DNA Adduct Formation : The formation of DNA adducts is a critical step in the carcinogenic process. Reactive metabolites of this compound can bind covalently to DNA, leading to mutagenic changes.

- Oxidative Stress : Exposure to this compound can elevate levels of reactive oxygen species (ROS), resulting in cellular damage and inflammation .

Data Summary

Eigenschaften

IUPAC Name |

8-methylfluoranthene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-11-8-9-13-14-6-2-4-12-5-3-7-15(17(12)14)16(13)10-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQRKGIRFAUXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174453 | |

| Record name | Fluoranthene, 8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20485-57-8 | |

| Record name | 8-Methylfluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20485-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoranthene, 8-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.